molecular formula C21H22N2O2 B4956908 N-(5-tert-butyl-3-isoxazolyl)-2,2-diphenylacetamide

N-(5-tert-butyl-3-isoxazolyl)-2,2-diphenylacetamide

Katalognummer B4956908
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: YFHRQQGRACTWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)-2,2-diphenylacetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological functions such as inflammation, pain, and immune response. A-438079 has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Wirkmechanismus

A-438079 exerts its effects by selectively blocking the P2X7 receptor, which is known to play a crucial role in inflammation, pain, and immune response. The P2X7 receptor is expressed on various immune cells, including macrophages and microglia. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. By blocking the P2X7 receptor, A-438079 can reduce inflammation and pain and exert neuroprotective effects.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of inflammation. A-438079 has also been shown to reduce neuropathic pain in animal models by blocking the P2X7 receptor. Additionally, A-438079 has been shown to exert neuroprotective effects in animal models of multiple sclerosis and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. A-438079 has also been optimized for high yields and purity, which allows for consistent results across experiments. However, A-438079 also has some limitations. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, A-438079 has not been extensively studied in humans, which limits its potential for clinical translation.

Zukünftige Richtungen

There are several future directions for the study of A-438079. One potential direction is the study of its effects in human subjects. While A-438079 has shown promising results in preclinical studies, its effects in humans are not well understood. Additionally, further studies are needed to understand the long-term effects of A-438079 and its potential for clinical translation. Another potential direction is the development of more potent and selective P2X7 receptor antagonists. While A-438079 is a selective antagonist of the P2X7 receptor, it has limited potency compared to other P2X7 receptor antagonists. Developing more potent and selective P2X7 receptor antagonists could lead to more effective therapies for various diseases.

Synthesemethoden

The synthesis of A-438079 is a multi-step process involving the reaction of 5-tert-butyl-3-isoxazolylamine with 2,2-diphenylacetic acid in the presence of a coupling reagent such as EDCI/HOBt. The resulting intermediate is then subjected to a series of reactions to obtain the final product, A-438079. The synthesis of A-438079 has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

A-438079 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. A-438079 has been studied in animal models of multiple sclerosis, neuropathic pain, and inflammatory bowel disease, where it has shown promising results.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)17-14-18(23-25-17)22-20(24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRQQGRACTWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.